Grossman's sealer

Description

Structure

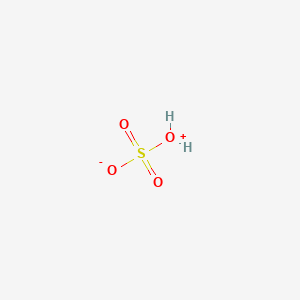

2D Structure

3D Structure

Properties

InChI |

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOWNCQODCNURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH2+]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7664-93-9, 14808-79-8 | |

| Record name | Sulfuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Composition and Constituent Analysis

Major Chemical Components and Their Designations

Grossman's sealer is a powder-liquid system. The powder is primarily composed of zinc oxide, hydrogenated resin, bismuth subcarbonate, and anhydrous sodium tetraborate (B1243019). The liquid component is eugenol (B1671780). ohi-s.comresearchgate.netsultanhealthcare.com The interaction between these components results in a cement that aims to provide a hermetic seal within the root canal system.

Zinc Oxide (ZnO)

Zinc oxide is the principal component of the powder, constituting approximately 42% of its weight. ohi-s.comsultanhealthcare.com It reacts with eugenol in a chelation reaction to form zinc eugenolate, which is the main component of the set sealer. usp.br This reaction is fundamental to the setting and hardening of the cement. usp.br Zinc oxide also contributes to the antimicrobial properties of the sealer, exhibiting activity against certain bacterial strains like Streptococcus sobrinus and Escherichia coli. scielo.br However, its antimicrobial effect is considered poor by some studies. scielo.br The zinc oxide content also plays a role in the material's radiopacity, which is crucial for radiographic visualization. ohi-s.com

Hydrogenated Resin

Constituting about 27% of the powder, hydrogenated resin, also known as staybelite resin, is included to improve the sealer's properties. ohi-s.comontosight.ai It enhances the flow and decreases the solubility of the set cement. ohi-s.com The type of resin used can influence the setting time of the sealer; for instance, hydrogenated resins with a higher pH tend to increase the setting time compared to other rosins. usp.brscielo.br

Bismuth Subcarbonate (as a radiopaque agent)

Bismuth subcarbonate is added to the powder, at approximately 15%, to render the sealer radiopaque. ohi-s.comresearchgate.netsultanhealthcare.com This property is essential for the radiographic assessment of the root canal filling. While it is an effective radiopacifier, studies have shown that bismuth subcarbonate does not possess any antimicrobial activity. scielo.br

Anhydrous Sodium Tetraborate

Anhydrous sodium tetraborate, also known as sodium borate, is a minor but significant component of the powder, typically around 1%. ohi-s.comsultanhealthcare.com Its primary function is to retard the setting time of the sealer, providing the clinician with an adequate working time. researchgate.netusp.br Interestingly, despite being a minor component, sodium tetraborate has been shown to exhibit the most significant antimicrobial activity among all the powder components. scielo.br However, it can also increase the solubility of the cement. researchgate.net

Eugenol

Eugenol is the liquid component of this compound. sultanhealthcare.com It is an essential oil derived from cloves. slideshare.net Eugenol reacts with zinc oxide to form the zinc eugenolate matrix, which gives the sealer its structure. usp.br It is also known for its antimicrobial properties, although its effectiveness can vary against different microorganisms. scielo.br For example, it has shown effectiveness against E. coli but not against Pseudomonas aeruginosa or Candida albicans. scielo.br

Rosin (B192284) (as a plant-derived resinous substance)

Rosin, a solid form of resin obtained from pines and other plants, is another key ingredient. ohi-s.comscielo.br It is a complex mixture of organic acids. ohi-s.com In this compound, rosin contributes to increased flow and decreased solubility of the final cement. ohi-s.com Some studies have noted that rosin may exhibit slight bactericidal activity, possibly due to its acidic nature. scielo.br

Barium Sulfate (B86663) (as a radiopaque agent)

Barium sulfate (BaSO₄) is a key component added to this compound powder to render it radiopaque. ontosight.aisultanhealthcare.com This property is essential for the radiographic visualization of the root canal filling, allowing clinicians to assess the quality and extent of the obturation. Barium sulfate, along with bismuth subcarbonate, serves this purpose. scielo.brscielo.br Studies analyzing the individual components of this compound have shown that barium sulfate does not possess any antimicrobial properties. scielo.brscielo.brscite.ai Its role is strictly to provide contrast on x-ray images. scielo.brscielo.br The high radiopacity values of zinc oxide-eugenol based sealers are attributed to the presence of components like barium sulfate, bismuth subcarbonate, and zinc oxide. ohi-s.com

Elemental and Molecular Characterization of Formulations

The elemental and molecular structure of this compound has been the subject of various analyses, often to assess its physicochemical properties and to investigate potential improvements to its original formula. Techniques such as scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDX) are employed to examine the ultrastructural and chemical characteristics of the sealer. ohi-s.comresearchgate.net

Research has focused on modifying the standard formulation to enhance its properties. One area of investigation involves the incorporation of zinc oxide nanoparticles (ZnO-Np) to replace the conventional zinc oxide powder in varying amounts. ohi-s.comresearchgate.net Studies using EDX analysis have been conducted to assess the elemental composition of these modified sealers, particularly after being subjected to solubility tests. ohi-s.com

For instance, one study prepared four experimental sealers by replacing the conventional zinc oxide component with ZnO-Np in percentages of 25%, 50%, 75%, and 100%. ohi-s.comresearchgate.net The analysis confirmed that incorporating 25% ZnO-Np improved several physicochemical properties, including setting time, flow, solubility, and dimensional stability, making them more compliant with American National Standards Institute/American Dental Association (ANSI/ADA) requirements. ohi-s.com Furthermore, the addition of 25% to 50% of ZnO-Np was found to significantly increase the radiopacity of the experimental sealers. ohi-s.com SEM and EDX analyses are standard methods for the elemental and microstructural characterization of various root canal sealers, providing data on particle size, shape, and elemental distribution. mdpi.comunipa.itmdpi.com

Chemical Interactions and Reaction Mechanisms

Zinc Oxide-Eugenol Complex Formation

The primary setting reaction of Grossman's sealer is a chelation process between its main components: zinc oxide and eugenol (B1671780). thieme-connect.commdpi.com This reaction results in the formation of an amorphous zinc eugenolate chelate, which creates a matrix that binds the unreacted zinc oxide particles. pdch.insemanticscholar.org The process is not a simple chemical combination but involves the formation of a metal-ion complex. une.edu

The reaction can be summarized as follows:

Hydrolysis of Zinc Oxide: The presence of water is crucial for the setting reaction to commence. une.eduajids.edu.in Zinc oxide (ZnO) first hydrolyzes to form zinc hydroxide (B78521) (Zn(OH)₂). pdch.inune.edu ZnO + H₂O → Zn(OH)₂

Chelation: The newly formed zinc hydroxide then reacts with two molecules of eugenol (HE) to form zinc eugenolate (ZnE₂) and water. pdch.in Zn(OH)₂ + 2HE → ZnE₂ + 2H₂O

This reaction is autocatalytic, meaning that the water produced as a byproduct can then participate in the hydrolysis of more zinc oxide, thus propagating the reaction. pdch.inajids.edu.in The final set cement consists of unreacted zinc oxide particles embedded within a matrix of zinc eugenolate. pdch.insemanticscholar.org

Chemical Reactions Involving Water in the Sealer Matrix

Water plays a multifaceted role in the chemistry of this compound, not only initiating the setting reaction but also contributing to its long-term behavior within the root canal. The setting reaction itself is dependent on the presence of moisture. ajids.edu.inrde.ac

Once the sealer has set, it is not entirely inert in the aqueous environment of the root canal system. Zinc oxide-eugenol based sealers exhibit a degree of solubility in water. thieme-connect.comohi-s.com This solubility is attributed to the hydrolysis of the zinc eugenolate matrix when exposed to tissue fluids. rde.acnih.gov The process involves the breakdown of zinc eugenolate back into zinc hydroxide and eugenol, which can then leach out from the sealer. pdch.inrde.ac This continuous leaching of free eugenol can lead to a gradual disintegration of the sealer matrix over time. ohi-s.com

Chemical Stability and Potential Degradation Pathways

The primary degradation pathway is the hydrolysis of zinc eugenolate in the presence of water or tissue fluids, leading to the release of eugenol and the formation of zinc hydroxide. pdch.inrde.ac This process can be influenced by the pH of the surrounding environment. The released eugenol is a known organic compound that can have biological effects, while the remaining zinc hydroxide is an inorganic compound. pdch.in

Another potential degradation pathway can be influenced by other ions present in the tissue fluid. For instance, bicarbonate ions (HCO₃⁻) have a greater affinity for zinc than eugenol, which can lead to further degradation of the material. rjpbcs.com

The composition of this compound, which includes rosin (B192284), is intended to reduce the solubility of the final set material. Rosin, a resinous component, helps to create a more cohesive and less permeable matrix. However, even with these additions, the inherent susceptibility of the zinc oxide-eugenol bond to hydrolysis remains a key factor in the long-term stability and potential degradation of the sealer. pdch.inrde.ac

Antimicrobial Chemistry and Mechanisms of Action

Overall Antimicrobial Efficacy of Grossman's Sealer Formulations

This compound has demonstrated significant and broad-spectrum antimicrobial activity against a variety of microorganisms commonly found in infected root canals. scielo.brscielo.brnih.gov In comparative studies, it has often been ranked as one of the most effective antimicrobial agents among various types of endodontic sealers. nih.govijocrweb.com

| Microbial Strain | Antimicrobial Effect |

| 13 different bacterial strains (unspecified) | Effective against all tested strains |

| Streptococcus mutans | High activity |

| Staphylococcus aureus | High activity |

| Bacteroides endodontalis | High activity |

| Data sourced from studies evaluating this compound against various oral pathogens. nih.govscielo.brscielo.br |

Chemical Contributions of Specific Components to Antimicrobial Activity

The antimicrobial nature of this compound is not due to a single ingredient but is a synergistic effect of several of its chemical components. scielo.brscielo.br A detailed analysis reveals the specific roles played by its primary constituents in inhibiting microbial growth.

Among all the components of this compound, sodium tetraborate (B1243019) (also known as borax) has been identified as possessing the most potent antimicrobial activity. scielo.brscielo.brnih.gov It is recognized for its antiseptic properties. scielo.br In laboratory tests using the well-diffusion method, sodium tetraborate produced the largest and most significant inhibition halos against a wide array of bacterial strains. scielo.brnih.gov Its mechanism is linked to its ability to control various bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida species. google.com

Eugenol (B1671780), a phenolic compound, is a well-documented antimicrobial agent and a key contributor to the efficacy of zinc oxide-eugenol (ZOE) based sealers like Grossman's. ijocrweb.comnih.gov Its primary mechanism of action is the denaturation of proteins, which disrupts essential microbial functions. ijocrweb.comresearchgate.net Studies have shown that free eugenol released from the sealer is responsible for its antimicrobial effect. nih.gov Eugenol demonstrates excellent bactericidal action and, in conjunction with sodium tetraborate, it is effective against a broad spectrum of microorganisms. scielo.br However, its effectiveness can vary, with some studies noting it has no effect on Pseudomonas aeruginosa and Candida albicans. scielo.brnih.gov

Rosin (B192284), a natural resin derived from coniferous trees, adds to the antimicrobial profile of this compound. scielo.brscielo.br Its antibacterial effect is primarily attributed to the presence of abietic-type resin acids. mdpi.com These hydrophobic diterpene carboxylic acids are thought to disrupt bacterial cell walls, particularly in Gram-positive bacteria like Staphylococcus aureus, which interferes with cellular energy generation. mdpi.com In studies on this compound components, rosin demonstrated a slight bactericidal effect on some microorganisms, an activity likely related to its mildly acidic pH. scielo.br Like eugenol, it was found to have no effect against P. aeruginosa and C. albicans in one study. scielo.br

Not all components of this compound contribute to its antimicrobial properties. The formulation includes ingredients whose primary purpose is to provide radiopacity for radiographic evaluation. In detailed antimicrobial assays, two specific components have been identified as chemically inert in this regard:

Barium Sulfate (B86663) scielo.brscielo.br

Bismuth Subcarbonate scielo.brscielo.br

These substances did not exhibit any antimicrobial activity when tested individually against various bacterial strains. scielo.brscielo.brnih.gov Their role is purely physical, allowing the sealer to be visible on X-rays.

The following interactive table details the antimicrobial contribution of each component of this compound as determined by research.

| Component | Antimicrobial Activity | Target Microorganisms (if specified) | Mechanism of Action |

| Sodium Tetraborate | Very High | Broad spectrum, including E. coli, S. aureus, Candida spp. scielo.brgoogle.com | Antiseptic properties scielo.br |

| Eugenol | High | Broad spectrum, but ineffective against P. aeruginosa, C. albicans scielo.br | Protein denaturation ijocrweb.com |

| Zinc Oxide | Moderate | S. sobrinus, E. coli scielo.brnih.gov | Generates reactive oxygen species, disrupts membrane proteins mdpi.comnih.gov |

| Rosin | Slight | Some bacteria, but ineffective against P. aeruginosa, C. albicans scielo.brscielo.br | Disruption of bacterial cell walls by resin acids mdpi.com |

| Barium Sulfate | None | N/A | Radiopacifying agent scielo.brscielo.br |

| Bismuth Subcarbonate | None | N/A | Radiopacifying agent scielo.brscielo.br |

| This table synthesizes data from multiple studies on the antimicrobial properties of this compound and its individual components. scielo.brscielo.brnih.govijocrweb.comgoogle.commdpi.comnih.govmdpi.com |

Rosin's Chemical Activity Against Microorganisms

Chemical Persistence and Duration of Antimicrobial Effects

The antimicrobial activity of many root canal sealers diminishes over time as the material sets. foliamedica.bgscholaris.ca Studies have shown that the antibacterial effect of ZOE-based sealers, including Grossman's, is highest when freshly mixed and tends to decrease as the sealer sets. nih.gov One study observed that the antimicrobial activity of several sealers, including a ZOE-based one, was highest at 24 hours and decreased by 72 hours. nih.gov However, some research suggests that this compound maintains a degree of antimicrobial activity for an extended period. The long-term effectiveness is often linked to the continuous, albeit potentially reduced, release of antimicrobial components like eugenol.

Spectrum of Antimicrobial Action Against Diverse Microbial Strains

This compound has demonstrated a broad spectrum of antimicrobial activity against various microorganisms commonly found in infected root canals. scielo.brscite.ai Research has shown its effectiveness against both Gram-positive and Gram-negative bacteria. nih.gov

A comprehensive study evaluated the antimicrobial activity of this compound and its individual components against 13 different microbial strains. The results revealed that the complete sealer was effective against all tested strains. scielo.brscielo.brscite.ai The study highlighted the significant contribution of sodium tetraborate, which exhibited the greatest antimicrobial activity among all components. scielo.brscielo.brscite.ai

The individual components of this compound show varied efficacy against different microbes. For instance, eugenol has been shown to be effective against Escherichia coli, but not against Pseudomonas aeruginosa and Candida albicans. scielo.brscielo.br Zinc oxide demonstrated activity against Streptococcus sobrinus and E. coli. scielo.brscielo.br In contrast, components like barium sulfate and bismuth subcarbonate, which act as radiopacifiers, did not exhibit any antimicrobial effect. scielo.brscielo.br

Another study found this compound to be the most effective antimicrobial agent against Streptococcus mutans, Staphylococcus aureus, and Bacteroides endodontalis when compared to several other types of sealers. nih.gov However, it's worth noting that another resin-based sealer, AH26, showed greater activity specifically against B. endodontalis. nih.gov

The table below summarizes the antimicrobial activity of this compound's components against various microbial strains as found in a study by Savioli et al. (2006).

| Component | P. aeruginosa | C. albicans | E. coli | S. sobrinus |

| Sodium Tetraborate | Effective | Effective | Effective | Effective |

| Eugenol | No Effect | No Effect | Effective | Effective |

| Zinc Oxide | No Effect | No Effect | Effective | Effective |

| Rosin | No Effect | No Effect | No Effect | Effective |

| Barium Sulfate | No Effect | No Effect | No Effect | No Effect |

| Bismuth Subcarbonate | No Effect | No Effect | No Effect | No Effect |

| This compound (Powder) | No Effect | No Effect | Effective | Effective |

| This compound (Set Cement) | Effective | Effective | Effective | Effective |

Chemical Modifications and Advanced Formulations

Integration of Nanomaterials for Altered Chemical Characteristics

The incorporation of nanomaterials, which are particles with dimensions typically less than 100 nm, into dental sealers represents a significant advancement in material science. ohi-s.com These ultrafine particles can alter the chemical behavior and matrix of the sealer due to their high surface-area-to-volume ratio and distinct properties compared to their conventional, larger-particle counterparts. ohi-s.comdovepress.com This has led to investigations into how various nanoparticles can modify the fundamental characteristics of Grossman's sealer.

Zinc oxide (ZnO) is the primary reactive ingredient in the powder component of this compound. Modifying this key component by substituting conventional ZnO powder with zinc oxide nanoparticles (ZnO-Np) has been a central area of study to enhance the sealer's physicochemical properties. ohi-s.comresearchgate.netnih.gov This modification has been shown to inhibit biofilm formation, improve sealing ability, and enhance antibacterial properties. ohi-s.comthejcdp.com

The principal methodology for incorporating ZnO-Np into this compound involves a direct substitution approach. In this process, a predetermined percentage of the conventional zinc oxide powder in the original formula is replaced with ZnO nanoparticles. ohi-s.comnih.gov

Experimental formulations have been prepared by replacing the standard ZnO component with ZnO-Np (with an average particle size of around 20 nm) in various percentage amounts, commonly 25%, 50%, 75%, and 100% by weight. ohi-s.comnih.govresearchgate.net The original this compound formula, serving as a control, typically contains zinc oxide, hydrogenated resin, bismuth subcarbonate, and sodium tetraborate (B1243019) in the powder, with eugenol (B1671780) as the liquid. ohi-s.com

Another reported method for nanoparticle synthesis involves a chemical precipitation process followed by calcination. nih.govsums.ac.ir In this technique, zinc nitrate (B79036) is dissolved in deionized water and mixed with a resin solution. The mixture is stirred at an elevated temperature (e.g., 80°C) for several hours. The resulting pure resins are then calcined at specific temperatures (e.g., 500°C, 600°C, and 700°C) to produce ZnO nano-powders with varying characteristics, which can then be used as the sealer's powder component. nih.govsums.ac.ir

The concentration of ZnO-Np in the sealer formulation has a direct and significant impact on its chemical behavior and physical integrity. Research indicates that there is an optimal concentration for achieving desirable properties that conform to dental standards, such as those from the American National Standards Institute/American Dental Association (ANSI/ADA). ohi-s.comnih.gov

Conversely, increasing the concentration of ZnO-Np to 50%, 75%, or 100% can have a detrimental effect on certain properties. ohi-s.com Higher concentrations tend to decrease the setting time to a point where it no longer complies with ANSI/ADA standards. ohi-s.comnih.gov While all tested concentrations generally conform to flow standards, mixing 25% to 75% ZnO-Np can significantly reduce flow characteristics compared to the unmodified sealer. ohi-s.comresearchgate.net The formulation with 25% ZnO-Np also exhibits significantly lower solubility and less dimensional change compared to the control group and formulations with higher nanoparticle concentrations. ohi-s.comnih.govresearchgate.net

Ultrastructural analysis using Scanning Electron Microscopy (SEM) reveals that after solubility tests, nanoparticle-modified sealers show changes such as the appearance of cracks and small porosities on the surface, with a noticeable loss of the sealer matrix and more distinguishable filler particles internally. ohi-s.comresearchgate.net

Incorporation of Zinc Oxide Nanoparticles (ZnO-Np)

Methodologies for Nanoparticle Inclusion in Sealer Preparation

Comparative Chemical Analysis of Nanoparticle-Modified Formulations

Comparative analyses of this compound formulations modified with varying concentrations of ZnO-Np reveal distinct differences in their physicochemical properties. The substitution of conventional ZnO with nanoparticles directly influences the material's setting reaction, stability in aqueous environments, and flow dynamics.

A key study evaluated the properties of a control this compound against four experimental formulations with 25%, 50%, 75%, and 100% ZnO-Np. The results highlight the superior performance of the 25% ZnO-Np formulation. ohi-s.comnih.gov This formulation was the only experimental group to meet the setting time requirements of the ANSI/ADA. ohi-s.comnih.gov It also demonstrated significantly lower solubility (1.81%) and dimensional change (-0.34%) compared to the unmodified sealer and those with higher nanoparticle content. ohi-s.comnih.govresearchgate.net In contrast, the standard this compound showed a solubility of 4.68%. ohi-s.com

Energy-dispersive X-ray spectroscopy (EDX) analysis, conducted alongside SEM, provides a chemical assessment of the sealers before and after solubility testing. This analysis has shown that for most formulations, exposure to water leads to an increase in the relative values of Bismuth (Bi) and a significant reduction in Carbon (C) values on the inner surface, indicating a loss of the organic matrix components. ohi-s.comresearchgate.net

Below is a data table summarizing the comparative findings for key physicochemical properties.

| Formulation | Setting Time (minutes) | Flow (mm) | Solubility (%) | Dimensional Change (%) |

|---|---|---|---|---|

| Grossman Sealer (Control) | 312.0 ± 10.5 | 26.5 ± 0.5 | 4.68 ± 1.02 | -0.88 ± 0.15 |

| 25% ZnO-Np | 86.0 ± 2.5 | 22.5 ± 0.5 | 1.81 ± 0.31 | -0.34 ± 0.12 |

| 50% ZnO-Np | 45.0 ± 2.0 | 25.5 ± 0.5 | 3.24 ± 0.55 | -0.55 ± 0.11 |

| 75% ZnO-Np | 35.0 ± 2.0 | 23.0 ± 0.5 | 4.57 ± 0.80 | -0.78 ± 0.13 |

| 100% ZnO-Np | 30.0 ± 2.0 | 25.0 ± 0.5 | 4.09 ± 0.76 | -0.71 ± 0.10 |

Theoretical Considerations for Future Chemical Enhancements and Derivatives

The successful modification of this compound with ZnO-Np opens avenues for further chemical enhancements. The underlying theory is that nanoparticles can create a more densely packed and stable sealer matrix, improving its physical properties and sealing ability. ohi-s.com Future developments are likely to focus on creating multifunctional sealers that combine an ideal hermetic seal with enhanced therapeutic effects. une.edu

Potential future enhancements include:

Incorporation of Different Nanomaterials: Beyond ZnO-Np, other nanoparticles could be integrated to impart specific properties. Chitosan nanoparticles, for instance, have been shown to reduce biofilm formation at the sealer-dentin interface. thejcdp.comjournalgrid.com Silver nanoparticles (AgNPs) are known for their potent antibacterial properties and could further enhance the antimicrobial efficacy of the sealer. peerj.com

Bioactive Nanoparticles: The inclusion of bioactive glass or hydroxyapatite (B223615) nanoparticles could promote bioactivity and osteostimulation, potentially aiding in the healing of periapical tissues. dovepress.com These materials can have a chemical composition similar to tooth and bone, which may improve bonding to root dentin. endopracticeus.com

Drug Delivery Systems: Mesoporous nanoparticles, such as mesoporous calcium silicate (B1173343), could be incorporated to serve as drug delivery vehicles. dovepress.com This would allow for the controlled release of therapeutic agents directly at the treatment site, offering a sustained antimicrobial or anti-inflammatory effect.

Hybrid Formulations: Future research may explore hybrid formulations that combine different types of nanoparticles to achieve a synergistic effect, optimizing multiple properties such as radiopacity, flow, antimicrobial activity, and biocompatibility simultaneously.

The goal of these theoretical enhancements is to evolve the traditional sealer into an advanced material that not only provides a passive seal but also actively contributes to the long-term success of endodontic treatment through improved chemical stability and bioactive potential.

Analytical Methodologies for Chemical Characterization

Spectroscopic Techniques

Spectroscopy involves the interaction of electromagnetic radiation with a material to obtain information about its structure and composition. It is a cornerstone of materials science for its ability to provide both qualitative and quantitative data.

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical technique used for the elemental analysis or chemical characterization of a sample. It operates by bombarding the material with a focused beam of electrons, which excites electrons in the sample's atoms. When these excited electrons return to their original energy level, they emit X-rays with energies characteristic of the elements present.

In the analysis of Grossman's sealer, EDX is typically used in conjunction with Scanning Electron Microscopy (SEM) to map the distribution of elements across the sealer's surface. Research has shown that the elemental composition of this compound primarily includes zinc (Zn), oxygen (O), bismuth (Bi), barium (Ba), carbon (C), and sulfur (S). nih.gov The presence of these elements is consistent with its formulation, which contains zinc oxide, bismuth subcarbonate, and barium sulfate (B86663) as major components. nih.gov

Studies have utilized EDX to observe changes in the elemental constitution of this compound after solubility tests. Following immersion in water, a significant reduction in carbon values and an increase in bismuth have been noted, indicating a loss of the sealer matrix and exposure of the filler particles. nih.gov This technique is also invaluable for analyzing experimental modifications of the sealer, such as the incorporation of zinc oxide nanoparticles (ZnO-Np). EDX analysis of such modified sealers confirms the presence and distribution of the intended elements. nih.govohi-s.com

Table 1: Elemental Composition of this compound Detected by EDX This table is generated based on typical findings from EDX analysis of this compound and may not represent exact percentages from a single study.

| Element | Chemical Symbol | Typical Source in Sealer |

|---|---|---|

| Zinc | Zn | Zinc Oxide |

| Oxygen | O | Zinc Oxide, Bismuth Subcarbonate |

| Bismuth | Bi | Bismuth Subcarbonate |

| Barium | Ba | Barium Sulfate (Radiopacifier) |

| Carbon | C | Bismuth Subcarbonate, Eugenol (B1671780) Matrix |

| Sulfur | S | Barium Sulfate |

Fourier-Transform Infrared Spectroscopy (FTIR) is an analytical technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer collects high-resolution spectral data over a wide spectral range, providing a molecular "fingerprint" of the sample. It is particularly useful for identifying the functional groups present in a compound and for studying chemical bonding.

For zinc oxide-eugenol (ZOE) based materials like this compound, FTIR analysis is crucial for verifying the setting reaction, which involves a chelation reaction between zinc oxide and eugenol to form zinc eugenolate. nih.gov The FTIR spectrum can confirm the presence of characteristic vibrational bands corresponding to the functional groups in eugenol and the formation of the zinc eugenolate chelate. Studies on ZOE-type sealers have used FTIR to monitor this reaction and have shown how it can be inhibited by interactions with other substances, such as calcium hydroxide (B78521), which preferentially interacts with eugenol. nih.gov

Furthermore, FTIR analysis is employed to assess the chemical stability of sealers under various conditions, such as heat. Research indicates that ZOE-based sealers undergo detectable changes in their chemical structure at temperatures around 100°C, with irreversible alterations occurring at higher temperatures. researchgate.net This analysis helps in understanding the material's limitations, especially when used with thermal obturation techniques.

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition Mapping

Microscopic Techniques

Microscopy provides direct visualization of the material's surface topography and internal structure at a microscopic level, offering insights that are complementary to spectroscopic data.

Scanning Electron Microscopy (SEM) is a type of electron microscope that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition.

SEM analysis of this compound reveals its surface morphology, particle size, and distribution of its components. nih.gov In its set state, the sealer presents a certain texture and particle arrangement which can be qualitatively assessed. This technique is particularly effective in visualizing the ultrastructural changes that occur after physical or chemical challenges. For instance, after solubility tests, SEM micrographs of this compound show morphological changes, including the loss of the sealer matrix, which makes the granular filler particles more distinguishable. nih.gov

SEM is also a critical tool for evaluating the physical interface between the sealer and the root canal dentin. It can be used to assess the penetration of the sealer into dentinal tubules, which is believed to contribute to the mechanical retention of the root filling. nih.gov Studies have used SEM to observe sealer tags within dentinal tubules and to assess the quality of the bond at the sealer-dentin interface after various treatments. pwr.edu.plsemanticscholar.org

Thermogravimetric Analysis (TGA) for Thermal Decomposition and Compositional Stability

Thermogravimetric Analysis (TGA) is a method of thermal analysis in which the mass of a sample is measured over time as the temperature changes. This analysis provides information about physical phenomena, such as phase transitions, absorption, and desorption; as well as chemical phenomena including thermal decomposition and solid-gas reactions.

In the context of root canal sealers, TGA is used to evaluate thermal stability and decomposition patterns. uc.ptnih.gov For a ZOE-based material like this compound, TGA can determine the temperature at which the material begins to degrade. Research indicates that ZOE-based sealers are generally not thermostable and can decompose upon heating. researchgate.net A TGA curve would show a mass loss as the temperature increases, corresponding to the evaporation of volatile components and the decomposition of the eugenolate matrix. This information is critical for establishing safe temperature limits when using heat-dependent root canal obturation techniques. researchgate.net While specific TGA curves for standard this compound are not widely published in recent literature, the technique is frequently applied to newer sealer formulations to compare their thermal stability. mdpi.com

Other Advanced Chemical Analytical Methods in Sealer Research

Beyond the core methods described, other advanced techniques are used to provide a more comprehensive characterization of root canal sealers.

One such method is X-ray Diffraction (XRD) . XRD is a rapid analytical technique primarily used for phase identification of a crystalline material and can provide information on unit cell dimensions. The analyzed material is irradiated with X-rays, and the diffraction pattern is recorded. For this compound, XRD can confirm the identity of its crystalline components, such as zinc oxide, bismuth subcarbonate, and barium sulfate. nih.gov A study conducted in 1989 used XRD to analyze the composition of several sealers that were claimed to be based on Grossman's formula, revealing that their compositions did not, in fact, match the original formula. This highlights XRD's role in quality control and compositional verification.

Another technique is Atomic Absorption Spectroscopy (AAS) . AAS is a spectroanalytical procedure for the quantitative determination of chemical elements using the absorption of optical radiation (light) by free atoms in the gaseous state. It is a highly sensitive method for detecting trace elements. In the context of Grossman-type sealers, AAS has been used to evaluate the presence of heavy metal impurities, such as lead (Pb), which is crucial for assessing the material's purity and biocompatibility.

Table 2: Summary of Analytical Methodologies and Findings for this compound

| Analytical Technique | Information Provided | Key Findings for this compound |

|---|---|---|

| EDX | Elemental composition and distribution | Confirms presence of Zn, O, Bi, Ba, C, S. Shows elemental changes after solubility tests. nih.gov |

| FTIR | Molecular structure, functional groups, chemical bonding | Used to verify the zinc eugenolate setting reaction and assess thermal stability of the ZOE matrix. nih.govresearchgate.net |

| SEM | Surface morphology, ultrastructure, particle size | Reveals morphological changes after solubility tests and visualizes sealer penetration into dentinal tubules. nih.govnih.gov |

| TGA | Thermal stability, decomposition temperature | Indicates that ZOE-based sealers are not highly thermostable and decompose upon heating. researchgate.net |

| XRD | Crystalline phase identification | Confirms crystalline components (e.g., ZnO) and can verify formulation accuracy against a standard. nih.gov |

| AAS | Quantitative analysis of trace elements | Detects heavy metal impurities like lead (Pb). |

Comparative Chemical and Material Science Studies

Chemical Comparison with Other Zinc Oxide-Eugenol Based Sealers (e.g., Rickert's Formula)

Grossman's sealer belongs to the zinc oxide-eugenol (ZOE) class of endodontic sealers. Its formulation was a significant development from earlier ZOE cements, most notably Rickert's formula. While both are based on the acid-base reaction between zinc oxide and eugenol (B1671780), their compositions feature critical differences that influence their clinical properties. uobaghdad.edu.iqthieme-connect.com

The original formula developed by Rickert contained precipitated silver to provide radiopacity, a necessary property for radiographic visualization of the root canal fill. uobaghdad.edu.iqquizgecko.com However, the presence of silver particles led to a significant clinical drawback: the staining of tooth structure over time. uobaghdad.edu.iqnih.gov Grossman's formula was developed specifically to address this issue by substituting the silver component with a non-staining radiopacifier. quizgecko.comnih.gov

The primary distinction lies in the radiopacifying agent. This compound utilizes barium sulfate (B86663) and/or bismuth subcarbonate, which provide adequate radiopacity without causing tooth discoloration. quizgecko.comohi-s.comscielo.br Additionally, Grossman's formulation includes sodium borate, which extends the setting time, giving clinicians more working time. uobaghdad.edu.iq Rickert's formula, by contrast, was known for its relatively rapid setting time. semanticscholar.org

| Component | This compound (Non-Staining) | Rickert's Formula (Original) | Primary Function |

|---|---|---|---|

| Powder Base | Zinc Oxide | Zinc Oxide | Main reactive component, forms matrix |

| Liquid | Eugenol | Eugenol | Reacts with zinc oxide, antimicrobial |

| Radiopacifier | Barium Sulfate / Bismuth Subcarbonate | Precipitated Silver | Allows visibility on radiographs |

| Setting Modifier | Sodium Borate | Not a primary component | Prolongs setting time |

| Resin | Hydrogenated Rosin (B192284) | Oleo-resins | Improves adhesion and reduces solubility |

| Clinical Note | Non-staining formulation. nih.gov | Can cause tooth discoloration due to silver. uobaghdad.edu.iq | - |

Emerging Research Paradigms in Grossman S Sealer Chemistry

Development of Novel Chemical Analogs and Derivatives of Grossman's Sealer Components

The fundamental components of this compound, primarily zinc oxide and eugenol (B1671780), are being re-engineered to create analogs and derivatives with superior properties. mdpi.comrsc.org Research is focused on overcoming the limitations of the original formulation, such as setting time and solubility, while enhancing its therapeutic effects. mdpi.com

A significant area of development involves the modification of the zinc oxide component. The substitution of conventional micro-sized zinc oxide powder with zinc oxide nanoparticles (ZnO-Np) has been shown to substantially alter the sealer's physicochemical properties. thieme-connect.com Studies have demonstrated that incorporating ZnO-Np can lead to a reduction in setting time and improved compliance with solubility standards set by the American National Standards Institute/American Dental Association (ANSI/ADA). ugm.ac.idmdpi.com For instance, the replacement of 25% of the conventional ZnO powder with ZnO-Np has been found to optimize setting time, flow, solubility, and dimensional stability. thieme-connect.commdpi.com

Table 1: Physicochemical Properties of this compound with Zinc Oxide Nanoparticle (ZnO-Np) Substitution Data synthesized from studies evaluating the impact of replacing conventional ZnO with 20 nm ZnO-Np.

| Property | Conventional this compound (Control) | 25% ZnO-Np Sealer | ANSI/ADA Requirement | Research Finding |

|---|---|---|---|---|

| Setting Time (minutes) | > 120 | ~90 | Compliant | ZnO-Np significantly decreases the setting time. Only the 25% ZnO-Np formulation fully complied with ANSI/ADA requirements in some studies. thieme-connect.commdpi.com |

| Solubility (%) | ~4.68 | ~1.81 | ≤3% | The 25% ZnO-Np sealer showed significantly less solubility, meeting the ANSI/ADA standard. mdpi.com |

| Dimensional Change (%) | High | -0.34 | Compliant | The addition of 25% ZnO-Np resulted in a lower dimensional change compared to the control group. mdpi.com |

| Flow (mm) | Compliant | Compliant | ≥20 mm | While there were significant differences in flow characteristics, all tested formulations conformed to ANSI/ADA standards. mdpi.com |

Parallelly, the chemical structure of eugenol is being modified to create derivatives that retain its beneficial antibacterial properties while mitigating its negative effects, such as the inhibition of polymerization in resin-based dental materials. rsc.orgmdpi.com Eugenyl methacrylate (B99206) (EgMA), a polymerizable derivative, has been synthesized and incorporated into experimental resin composites. rsc.org This modification allows the eugenol moiety to be covalently bonded within the polymer network, providing long-term antibacterial activity without the presence of free eugenol that could compromise the restoration. rsc.org Further derivatives, such as eugenyl-2-hydroxypropyl methacrylate (EgGMA), are also being explored to create new dental formulations with enhanced properties. These eugenol derivatives represent a significant step towards developing more compatible and bioactive restorative materials. mdpi.com

Computational Chemistry and Molecular Modeling of Sealer Interactions

Computational chemistry and molecular modeling are providing unprecedented insights into the interactions of this compound components at the atomic and molecular levels. These theoretical approaches complement experimental work by elucidating reaction mechanisms, predicting properties, and guiding the design of new materials.

Molecular docking studies are being employed to understand the mechanism of action of ZOE-based materials. For example, computational analyses have suggested that GO/ZnO/eugenol composites may exert their antibacterial effect by interfering with bacterial DNA replication through hydrogen bond interactions with the active site of DNA gyrase. ugm.ac.idresearchgate.net Similarly, docking studies have been used to explore the binding of eugenol to key protein targets, such as the transient receptor potential vanilloid-1 (TRPV1), which is involved in pain pathways. bohrium.com Such studies help to explain the biological activity of leached eugenol from the set sealer. thieme-connect.com

Density Functional Theory (DFT) is another powerful tool used to investigate the electronic structure and reactivity of sealer components. DFT studies on eugenol and its derivatives have been used to analyze their antioxidant potential by calculating parameters like ionization potential and electron affinity. uchile.clresearchgate.net These calculations help in understanding the molecule's ability to donate electrons and scavenge radicals, which is a key aspect of its antioxidant and anti-inflammatory properties. uchile.cl

Furthermore, bioinformatics tools are being used to map the complex interactions between chemical components of sealers and proteins in the periapical tissues. Studies have identified that components like zinc oxide and eugenol can interact with a network of proteins involved in critical cellular processes such as gene expression, cell proliferation, and apoptosis. jocpd.com While full molecular dynamics simulations of the this compound-dentin interface are still an emerging area, existing research on the elemental and molecular bonding at this interface provides a foundation for future computational models. mdpi.comresearchgate.net These models are crucial for understanding the long-term stability and sealing ability of the material. rde.ac

Green Chemistry Principles in this compound Synthesis and Modification

The principles of green chemistry are increasingly influencing the synthesis and modification of dental materials, including this compound. This paradigm shift emphasizes the use of environmentally benign, sustainable, and cost-effective methods. bohrium.comijisrt.com

A prominent application of green chemistry is in the synthesis of nanoparticles for modifying sealers. uio.no Green synthesis routes utilize natural materials like plant extracts as reducing and stabilizing agents to produce metal oxide nanoparticles, such as ZnO-Np. rsc.orgresearchgate.net This approach avoids the use of harsh chemicals, high temperatures, or complex procedures, making it an eco-friendly and sustainable alternative to conventional physical and chemical methods. ijisrt.com For instance, the synthesis of calcium silicate (B1173343) bioceramic powders, which are often compared with traditional sealers, has been achieved through green methods. researchgate.netnih.gov

The quest for sustainability also extends to the polymer components of dental materials. There is a growing research interest in developing bio-based polyesters from renewable resources like plant oils as alternatives to petroleum-based resins. mdpi.com This is relevant to this compound, where the rosin (B192284) component, a natural resin from coniferous trees, could potentially be replaced or modified with these novel biopolymers. researchgate.net The development of self-disinfecting materials using natural plant extracts is another facet of green chemistry in dentistry, aiming to create materials with inherent antimicrobial properties, reducing the reliance on synthetic agents. researchgate.net The use of agro-wastes for the biosynthesis of nanoparticles is also being explored as a cost-effective and ecologically friendly strategy. ijisrt.com

Advanced Material Science Perspectives on the Chemical Evolution of this compound Components

From a material science standpoint, the evolution of this compound involves a transition from a simple cement to a sophisticated composite material. This evolution is driven by a deeper understanding of structure-property relationships and the application of advanced material characterization techniques.

The incorporation of nanofillers represents a key strategy in the chemical evolution of ZOE-based sealers. The addition of ZnO nanoparticles, for example, is not just a simple substitution but a fundamental change in the material's microstructure. mdpi.comresearchgate.net The high surface area and reactivity of nanoparticles influence the kinetics of the chelation reaction between zinc oxide and eugenol, leading to faster setting times. ugm.ac.idthieme-connect.com Furthermore, the nanostructure affects the final matrix, improving properties like solubility and dimensional stability. mdpi.com Research has also explored reinforcing ZOE cement with other materials, such as E-glass fibers and Cloisite 5A nanoclay, to enhance mechanical properties like compressive strength and hardness. mdpi.comnih.gov

The setting reaction of ZOE itself is a classic example of a chelation reaction in material science, forming a zinc eugenolate matrix. thieme-connect.com The powder-to-liquid ratio has been shown to be a critical parameter, as it influences the amount of free eugenol, which can in turn affect the volumetric stability of gutta-percha, the core obturating material.

The development of bioceramic sealers, based on materials like tricalcium silicate, represents a parallel and sometimes converging path in the evolution of endodontic sealers. researchgate.netnih.gov These materials set via a hydration reaction and are known for their bioactivity, meaning they can form hydroxyapatite (B223615) at the material-tissue interface. mdpi.commdpi.com The study of these advanced materials provides a valuable benchmark for the continued chemical modification of this compound, pushing for hybrid formulations that might combine the bacteriostatic advantages of ZOE with the bioactivity of bioceramics. mdpi.com The use of advanced characterization techniques like scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDX) is crucial for analyzing the sealer-dentin interface and understanding how chemical modifications impact sealer penetration into dentinal tubules and elemental interactions. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. How can researchers effectively conduct a literature review on Grossman’s sealer using academic databases like Google Scholar?

- Methodological Answer : Use Google Scholar’s advanced search operators to refine queries. For example:

intitle:"Grossman's sealer"to target studies with the term in the title.source:"Journal of Endodontics"to limit results to a specific journal.- Combine Boolean operators:

("root canal sealer" AND "Grossman's") NOT "AH Plus"to exclude unrelated sealers . - Track citations via the "Cited by" feature to identify seminal works and recent advancements .

Q. What are the key considerations when designing in vitro studies to evaluate Grossman’s sealer’s physical properties?

- Methodological Answer :

- Sample Preparation : Standardize smear layer removal protocols (e.g., EDTA irrigation) to ensure consistency in sealer adhesion tests .

- Control Groups : Include positive/negative controls (e.g., sealers with known efficacy) to contextualize results.

- Metrics : Measure sealing ability using micro-CT for 3D void analysis or fluid filtration tests for quantitative leakage rates.

Advanced Research Questions

Q. What statistical methods are appropriate for analyzing variability in Grossman’s sealer’s sealing efficacy across root canal anatomies?

- Methodological Answer :

- Use three-way ANOVA to assess interactions between variables like canal taper, irrigation protocol, and sealer type .

- Apply Tukey’s post hoc test for pairwise comparisons if significant differences are detected.

- For non-parametric data (e.g., ordinal smear layer scores), employ the Mann-Whitney U test .

- Table 1 : Common Statistical Tests in Sealer Studies

| Test | Use Case | Example Study Metric |

|---|---|---|

| ANOVA | Multi-group mean comparisons | Apical sealing efficiency |

| Kruskal-Wallis | Non-parametric group comparisons | Smear layer removal scores |

| Regression Analysis | Predictors of sealer performance | Correlation between pH and adhesion |

Q. How can confocal laser scanning microscopy (CLSM) be optimized to assess interfacial adaptation of Grossman’s sealer?

- Methodological Answer :

- Labeling : Use fluorescent dyes (e.g., rhodamine B) to tag the sealer for enhanced contrast under CLSM .

- Sectioning : Horizontally section roots at standardized levels (coronal, middle, apical) to compare penetration depth.

- Imaging Parameters : Adjust z-stack intervals to 1–2 µm for high-resolution 3D reconstruction of sealer-dentin interfaces.

Q. How should researchers address contradictions in cytotoxicity data for Grossman’s sealer across studies?

- Methodological Answer :

- Conduct a systematic review with strict inclusion criteria (e.g., ISO-compliant cytotoxicity assays only).

- Use meta-analysis to quantify effect sizes and identify moderators (e.g., cell line type, exposure duration).

- Leverage Google Scholar’s "Alerts" feature to monitor new studies and update analyses iteratively .

Methodological Framework for Evidence Synthesis

Q. What strategies improve the reproducibility of Grossman’s sealer studies in systematic reviews?

- Methodological Answer :

- Grey Literature Search : Use Google Scholar’s title search (

intitle:"this compound") and screen results up to page 300 to capture grey literature (e.g., theses, conference abstracts) . - Transparency : Document search strings and result snapshots to ensure replicability .

- Cross-Verification : Combine Google Scholar with discipline-specific databases (e.g., PubMed, Scopus) to mitigate coverage gaps .

Key Takeaways

- Literature Review : Advanced Google Scholar operators and citation tracking are critical for comprehensive evidence synthesis .

- Experimental Design : Standardized protocols and robust statistical frameworks (e.g., ANOVA, CLSM) enhance reliability .

- Data Contradictions : Systematic reviews and meta-analyses contextualize conflicting findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.